

physical and chemical properties of Volvaltrate B

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Compound of Interest

Compound Name: Volvaltrate B

Cat. No.: B1162196

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An In-depth Technical Guide to the Physical and Chemical Properties of Valtrate

Introduction

Valtrate, also known as Halazuchrome B, is a naturally occurring iridoid compound isolated from plants of the Valeriana species.[1][2] It belongs to a class of compounds called valepotriates and has garnered significant interest within the scientific community for its diverse biological activities.[1][3] These activities include cytotoxic, antitumor, anxiolytic-like, and anti-influenza properties.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Valtrate, detailed experimental protocols for its study, and a summary of its known mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Valtrate is characterized as a monoterpene belonging to the class of iridoids and derivatives.[6] Its structure features a cyclopentane ring fused to a pyran ring.[6] The compound is typically a yellow or pale to dark brown oil and is soluble in organic solvents like DMSO and chloroform, with slight solubility in methanol and water.[1][7][8]

Identifiers and Molecular Characteristics

Property	Value	Reference
IUPAC Name	[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate	[9]
Synonyms	Halazuchrome B, Valtratum, Valepotriate	[1][9][10]
CAS Number	18296-44-1	[1][10][11]
Molecular Formula	C22H30O8	[1][9][11]
Molecular Weight	422.5 g/mol	[1][9]
Monoisotopic Mass	422.19406791 Da	[9]

Physicochemical Data

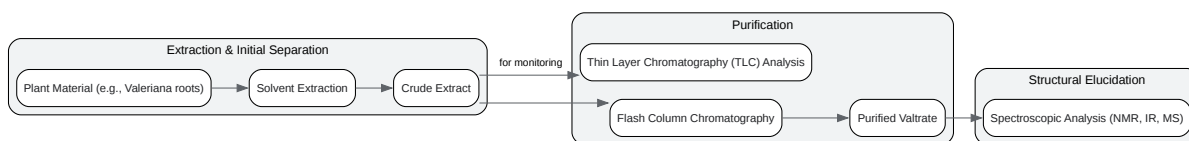
Property	Value	Reference
Appearance	Pale Brown to Dark Yellow Oil	[7][8]
Boiling Point	525.9 ± 50.0 °C (Predicted)	[7][8]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[7][8]
Solubility	DMSO: Soluble Chloroform: Slightly Soluble Methanol: Slightly Soluble Water: Slightly Soluble	[1][7]
Storage	Refrigerator, -20°C, protect from light	[7][12]
UV λ _{max}	256 nm	[1]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of Valtrate.

Isolation and Purification

Valtrate can be isolated from the roots and aerial parts of plants like *Centranthus ruber* or *Valeriana officinalis*.^{[2][13]} A general workflow for its isolation and purification is described below.



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Figure 1. General workflow for the isolation and structural elucidation of Valtrate.

Protocol:

- **Extraction:** The dried and powdered plant material is subjected to solvent extraction.
- **Chromatography:** The resulting crude extract is then purified using chromatographic techniques.^[13]
 - **Thin Layer Chromatography (TLC):** TLC is employed for the initial separation and monitoring of the fractionation process.^[13]
 - **Flash Column Chromatography:** This is the primary method for isolating Valtrate from the crude extract.^[13] A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is used for elution.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using various spectroscopic methods.^[13]

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule.
- Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of Valtrate.^{[14][15]}

Quantification by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantitative determination of Valtrate in plant extracts.^{[2][16]}

Protocol:

- Chromatographic Conditions: A C18 column is typically used for separation.^[2]
- Mobile Phase: A mixture of methanol and water is often employed as the eluent.^[2]
- Detection: UV detection at 254 nm is suitable for quantifying Valtrate.^[2]

In Vitro Biological Assays

The cytotoxic and antitumor activities of Valtrate have been evaluated using various in vitro assays.

Cell Viability and Proliferation Assays:

- CCK-8 Assay: To assess cell viability, glioblastoma (GBM) cells are seeded in 96-well plates, treated with varying concentrations of Valtrate for 48 hours, and then incubated with CCK-8 solution. The absorbance is measured to determine cell viability.^[17]
- Colony Formation and EdU Assays: These assays are used to evaluate the long-term proliferative capacity of cancer cells following treatment with Valtrate.^[18]

Apoptosis Assays:

- Flow Cytometry: Valtrate-induced apoptosis can be quantified by staining cells with Annexin V and propidium iodide, followed by analysis with flow cytometry.[18]
- Hoechst Staining: Morphological changes in the nuclei of apoptotic cells, such as chromatin condensation and fragmentation, can be visualized by staining with Hoechst 33342.[17]

Cell Migration and Invasion Assays:

- Transwell Assay: The effect of Valtrate on cancer cell migration and invasion is assessed using Transwell chambers.[18]
- 3D Tumor Spheroid Invasion Assay: This assay provides a more physiologically relevant model to study the anti-invasive properties of Valtrate.[5]

Western Blot Analysis: This technique is used to investigate the effect of Valtrate on the expression levels of specific proteins involved in signaling pathways.[17]

- Cell Lysis: Treated cells are lysed to extract total proteins.
- SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., PDGFRA, p-MEK, p-ERK, Stat3), followed by incubation with secondary antibodies.[4][5]
- Detection: Protein bands are visualized using an appropriate detection system.

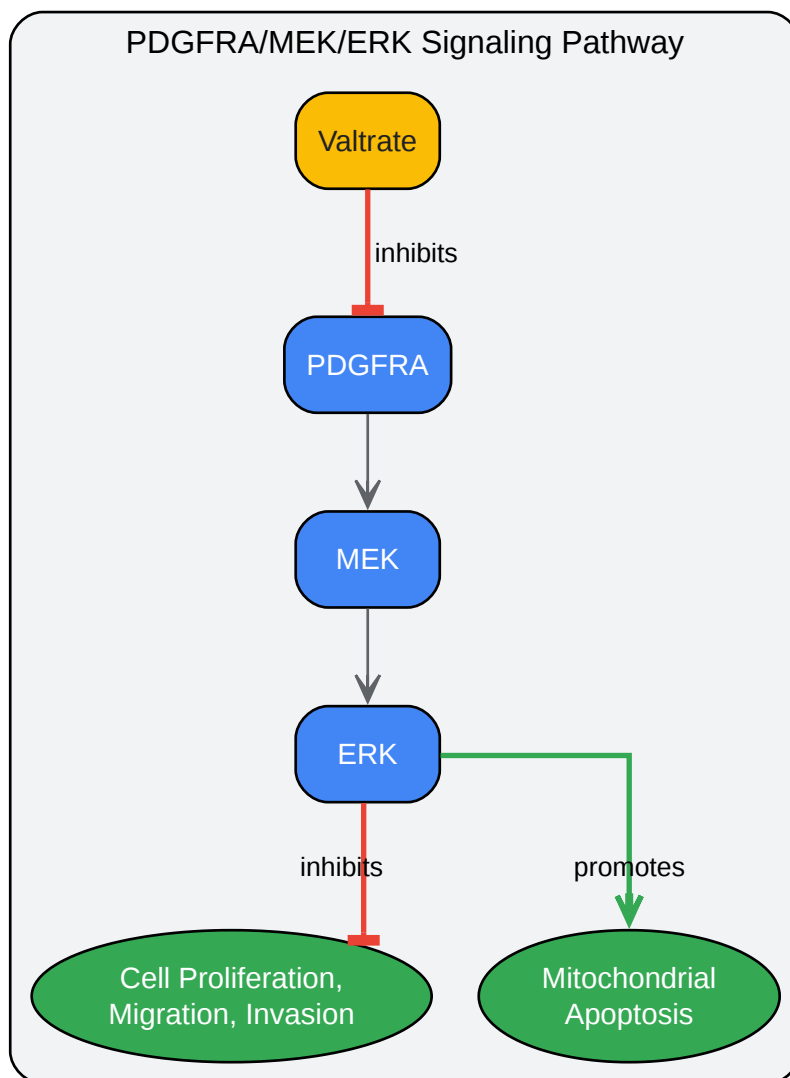
Mechanism of Action and Signaling Pathways

Valtrate exerts its biological effects through the modulation of several key signaling pathways.

Anti-Glioblastoma Activity

In glioblastoma (GBM) cells, Valtrate has been shown to inhibit proliferation, induce mitochondrial apoptosis, and suppress cell migration and invasion.[4][17] This is achieved through the inhibition of the PDGFRA/MEK/ERK signaling pathway.[4][18] RNA sequencing

analysis identified Platelet-Derived Growth Factor Receptor A (PDGFRA) as a potential target that is downregulated by Valtrate.[17][18]



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Figure 2. Valtrate inhibits the PDGFRA/MEK/ERK pathway in glioblastoma cells.

Anti-Pancreatic Cancer Activity

Valtrate has demonstrated potent anti-pancreatic cancer activity by inducing apoptosis and G2/M cell cycle arrest.[5] This is mediated through the direct inhibition of the Stat3 signaling pathway.[5]

Anti-Epileptic and Anxiolytic-like Activity

Valtrate exhibits anti-epileptic activity and anxiolytic-like effects.[1][7] These neurological effects are associated with the upregulation of GABAA and GAD65 expression and the downregulation of caspase-3.[3][7][12] It has also been shown to decrease serum corticosterone levels in rats.[1]

Antiviral Activity

Valtrate has been identified as an inhibitor of the nuclear export of the influenza virus ribonucleoprotein complex (vRNP) in HeLa cells.[1] It also inhibits influenza virus infection in MDCK cells with an IC50 of 0.19 μ M.[1]

Conclusion

Valtrate is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its physical and chemical properties are well-characterized, and established protocols for its isolation, quantification, and biological evaluation are available. The elucidation of its mechanisms of action, particularly the inhibition of key signaling pathways in cancer, provides a strong foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of Valtrate.

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